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Abstract
Epaminurad (also known as UR-1102) is a novel, orally active, and selective inhibitor of the

human urate transporter 1 (hURAT1) currently in late-stage clinical development for the

treatment of gout and hyperuricemia. Developed by JW Pharmaceutical, Epaminurad
represents a promising therapeutic advancement, offering a targeted mechanism to increase

uric acid excretion. This technical guide provides a comprehensive overview of the discovery,

preclinical development, and clinical evaluation of Epaminurad, summarizing key data in

structured tables, detailing experimental methodologies, and visualizing relevant pathways and

workflows.

Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by elevated levels of serum

uric acid (sUA), leading to the deposition of monosodium urate crystals in joints and soft

tissues. The management of gout primarily focuses on lowering sUA levels to a target of <6

mg/dL. While existing therapies such as xanthine oxidase inhibitors (e.g., allopurinol,

febuxostat) and other uricosuric agents are available, there remains a need for new treatments

with improved efficacy, safety, and tolerability profiles.

Epaminurad emerges as a potent and selective inhibitor of hURAT1, a key renal transporter

responsible for the reabsorption of uric acid from the glomerular filtrate back into the
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bloodstream. By selectively blocking hURAT1, Epaminurad promotes the excretion of uric

acid, thereby lowering sUA levels.

Discovery and Mechanism of Action
Epaminurad was identified as a selective URAT1 inhibitor with a significantly higher affinity for

hURAT1 compared to other organic anion transporters (OATs), such as OAT1 and OAT3. This

selectivity is crucial as non-selective inhibition of OATs can interfere with the excretion of other

endogenous and exogenous substances, potentially leading to adverse effects.

In Vitro Inhibitory Activity
The inhibitory potency of Epaminurad against hURAT1, OAT1, and OAT3 was determined

using in vitro assays.[1][2][3] The results demonstrate a high degree of selectivity for hURAT1.

Transporter Epaminurad (UR-1102) Ki (μM)

hURAT1 0.057 ± 0.036

OAT1 7.2 ± 0.8

OAT3 2.4 ± 0.2

Preclinical Development
Preclinical studies were conducted to evaluate the pharmacokinetic profile and urate-lowering

efficacy of Epaminurad in animal models.

Pharmacokinetics in Tufted Capuchin Monkeys
A study in tufted capuchin monkeys, which have low uricase activity and consequently higher

plasma urate levels, demonstrated that orally administered Epaminurad has a favorable

pharmacokinetic profile and is effective at reducing plasma uric acid.[1][4]
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Dose Cmax (μg/mL) Tmax (h) T1/2 (h)
AUC0-inf
(mg*h/mL)

3 mg/kg 8.96 ± 1.74 0.6 ± 0.2 4.7 ± 0.9 26.2 ± 8.1

10 mg/kg 42.4 ± 12.8 0.5 ± 0.0 4.2 ± 1.1 108 ± 51

30 mg/kg 92.9 ± 21.0 0.8 ± 0.3 3.3 ± 0.8 257 ± 60

Uricosuric and Urate-Lowering Effects
In the same study, Epaminurad demonstrated potent uricosuric (increasing urinary uric acid

excretion) and urate-lowering effects. Notably, the uricosuric effect of Epaminurad at 3 mg/kg

was comparable to that of benzbromarone at a much higher dose of 100 mg/kg.[1][4]

Clinical Development
Epaminurad has progressed through Phase 1 and Phase 2 clinical trials and is currently in

Phase 3 trials.

Phase 2b Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b clinical trial

was conducted to evaluate the efficacy and safety of Epaminurad in patients with gout. The

primary endpoint was the proportion of patients with sUA levels < 0.36 mmol/L (<6 mg/dL) at

week 4.

The study demonstrated a statistically significant and dose-dependent reduction in sUA levels

with Epaminurad compared to placebo.[5][6]
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Treatment Group
Proportion of Patients with sUA < 0.36
mmol/L (%)

Placebo 0.00

Epaminurad 3 mg 54.05

Epaminurad 6 mg 71.79

Epaminurad 9 mg 88.89

Febuxostat 80 mg (reference) 84.21

Phase 3 Clinical Trial (EPIC Study)
A Phase 3, multicenter, randomized, double-blind, active-controlled study (NCT05815901) is

currently underway to further evaluate the efficacy and safety of Epaminurad compared to

febuxostat in a larger population of gout patients.

Metabolism
In vitro studies using human liver microsomes and hepatocytes have elucidated the metabolic

pathways of Epaminurad. The primary routes of metabolism are glucuronidation and oxidation.

[7][8] Recombinant UGT1A1 and UGT1A3 have been identified as the major UGT isoforms

responsible for glucuronidation, while CYP2C9 is the exclusive CYP isoform mediating

oxidation.[7][8]

Experimental Protocols
In Vitro Transporter Inhibition Assay (General Protocol)

Cell Line: Human embryonic kidney (HEK293) cells transiently or stably expressing the

target transporters (hURAT1, OAT1, or OAT3).

Substrate: A labeled substrate for each transporter is used (e.g., [14C]uric acid for hURAT1,

or a fluorescent substrate).

Procedure:

Cells are seeded in 96-well plates and grown to confluence.
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The cells are washed with a pre-incubation buffer.

Cells are then incubated with varying concentrations of Epaminurad or vehicle control for

a specified period.

The labeled substrate is added, and the uptake is allowed to proceed for a defined time.

The uptake is terminated by washing the cells with ice-cold buffer.

The cells are lysed, and the amount of intracellular substrate is quantified using a

scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

The IC50 values are calculated from the concentration-response curves, and Ki values are

determined using the Cheng-Prusoff equation.

Quantification of Epaminurad in Plasma (General LC-
MS/MS Method)
While the specific parameters for Epaminurad are not publicly available, a general liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying small

molecules in plasma would involve:

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g.,

acetonitrile) containing an internal standard. The supernatant is then evaporated and

reconstituted in the mobile phase.

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient

elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1%

formic acid) and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer

with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM)

mode. Specific precursor-to-product ion transitions for Epaminurad and the internal

standard are monitored for quantification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/product/b607337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement of Serum Uric Acid (Enzymatic
Colorimetric Method)

Principle: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide. The hydrogen

peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a

colored product. The intensity of the color is proportional to the uric acid concentration.

Procedure:

Serum samples are mixed with a reagent containing uricase, peroxidase, and the

chromogenic substrate.

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

The absorbance of the resulting colored product is measured spectrophotometrically at a

specific wavelength (e.g., 520 nm).

The uric acid concentration is calculated by comparing the absorbance of the sample to

that of a known standard.
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Caption: Mechanism of action of Epaminurad on the URAT1 transporter.
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Caption: The development workflow of Epaminurad.
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Caption: Metabolic pathways of Epaminurad.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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